molecular formula C12H24N2O3 B1451199 (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid CAS No. 681809-31-4

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid

Cat. No. B1451199
M. Wt: 244.33 g/mol
InChI Key: UFZXJCRZPKUAAJ-MRVPVSSYSA-N
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Description

The compound is a derivative of butanoic acid, which is a type of carboxylic acid. It has a tert-butyl group and a methylureido group attached to it. The “(S)” indicates that it is the “S” enantiomer of the compound .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the tert-butyl and methylureido groups. The tert-butyl group is known for its bulky nature and can influence the compound’s reactivity .


Chemical Reactions Analysis

The compound, due to the presence of the carboxylic acid group, could undergo various reactions typical of carboxylic acids, such as esterification . The tert-butyl group could also participate in reactions, particularly if conditions lead to the formation of a tert-butyl cation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, compounds with a tert-butyl group are often nonpolar and hydrophobic . The presence of the carboxylic acid group could make the compound acidic .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of novel thiadiazolotriazin-4-ones, exhibiting moderate mosquito-larvicidal and antibacterial activities, signifying its potential in developing treatments for malaria and bacterial infections (Castelino et al., 2014).
  • It has been used in the synthesis of a new diphosphite ligand applied in rhodium-catalyzed hydroformylation, highlighting its role in complex chemical reactions and potential in industrial chemical processes (Mikhel et al., 2011).
  • The compound has contributed to the field of magnetochemistry by being part of the synthesis process of asymmetrically dibridged diiron(III) complexes, which have been studied for their structural and magnetic properties (Weyhermüller et al., 2011).

Medicinal Chemistry and Drug Development

  • It has been involved in the synthesis of novel triazinone derivatives with demonstrated larvicidal and antimicrobial activities, indicating its importance in the creation of new drugs and treatments (Kumara et al., 2015).
  • The compound has been part of the synthesis process of Fluoroalkyl-Substituted Pyrazole-4-carboxylic acids, which are significant for their potential applications in drug design and material sciences (Iminov et al., 2015).

Catalysis and Material Science

  • It has been involved in the synthesis of allenic diamines through Stevens rearrangement of ammonium salts, demonstrating its utility in advanced organic synthesis techniques (Manukyan, 2015).
  • The compound has also been used in the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones, further contributing to the field of organic synthesis and the development of new materials or catalysts (Loksha et al., 2003).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. Generally, care should be taken when handling any chemical compound. Some tert-butyl compounds can be irritants and have other health hazards .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(2S)-2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZXJCRZPKUAAJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)N(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674022
Record name N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid

CAS RN

681809-31-4
Record name N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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